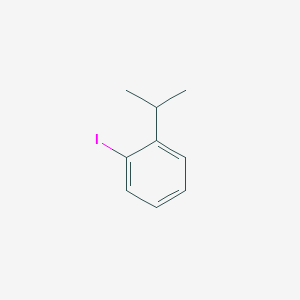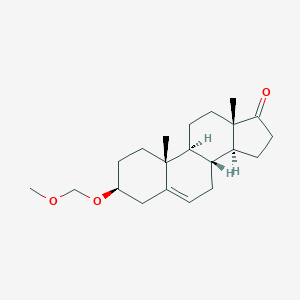
Menthol, TMS derivative
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Menthol, TMS derivative is a chemical compound with the molecular formula C13H28OSi and a molecular weight of 228.45 g/mol. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound is known for its unique structure, which includes a p-menth-3-yloxy group attached to a trimethylsilane moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Menthol, TMS derivative typically involves the reaction of p-menth-3-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate silyl ether, which is then purified to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Menthol, TMS derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes with lower oxidation states.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used .
科学研究应用
Menthol, TMS derivative has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is employed in the modification of biomolecules for various biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: The compound is used in the production of advanced materials, including coatings and adhesives.
作用机制
The mechanism by which Menthol, TMS derivative exerts its effects involves the formation of stable silicon-oxygen bonds. The compound interacts with various molecular targets, including organic and inorganic substrates, through its reactive silane group. This interaction facilitates the formation of covalent bonds, leading to the desired chemical transformations .
相似化合物的比较
Similar Compounds
Trimethylsilyl chloride: A commonly used silane reagent with similar reactivity.
Trimethylsilyl ether: Another silane compound used in organic synthesis.
Propargyloxytrimethylsilane: A related compound with a propargyloxy group instead of a p-menth-3-yloxy group.
Uniqueness
Menthol, TMS derivative is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the p-menth-3-yloxy group enhances its utility in specific applications, such as the modification of biomolecules and the synthesis of complex organic compounds .
属性
CAS 编号 |
18419-38-0 |
|---|---|
分子式 |
C13H28OSi |
分子量 |
228.45 g/mol |
IUPAC 名称 |
trimethyl-(5-methyl-2-propan-2-ylcyclohexyl)oxysilane |
InChI |
InChI=1S/C13H28OSi/c1-10(2)12-8-7-11(3)9-13(12)14-15(4,5)6/h10-13H,7-9H2,1-6H3 |
InChI 键 |
LDWGJYAAQHHQTJ-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)O[Si](C)(C)C)C(C)C |
规范 SMILES |
CC1CCC(C(C1)O[Si](C)(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















